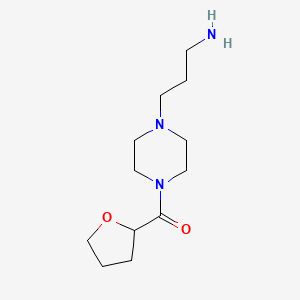![molecular formula C7H15NO2 B1461504 Methyl 2-[(butan-2-yl)amino]acetate CAS No. 928405-88-3](/img/structure/B1461504.png)
Methyl 2-[(butan-2-yl)amino]acetate
Vue d'ensemble
Description
“Methyl 2-[(butan-2-yl)amino]acetate” is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.20 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(butan-2-yl)amino]acetate” is represented by the InChI code: 1S/C7H15NO2/c1-4-6(2)8-5-7(9)10-3/h6,8H,4-5H2,1-3H3 . This indicates that the compound contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-[(butan-2-yl)amino]acetate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research involving the synthesis and reactions of structurally related compounds provides insight into the potential chemical properties and applications of Methyl 2-[(butan-2-yl)amino]acetate. For instance, studies have explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with various amines, leading to the formation of target amides and esters resistant to aminolysis (Novakov et al., 2017). This type of reaction could indicate the reactivity of Methyl 2-[(butan-2-yl)amino]acetate in forming similar compounds with potential pharmaceutical applications.
Biological Activity
Research on derivatives of similar compounds has shown potential biological activities, which could suggest applications for Methyl 2-[(butan-2-yl)amino]acetate in bioactive molecule development. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have identified compounds with cytotoxic activities against cancer cell lines and antibacterial properties (Weerachai Phutdhawong et al., 2019). This highlights the potential for Methyl 2-[(butan-2-yl)amino]acetate derivatives in cancer research and antimicrobial studies.
Catalysis and Green Chemistry
The compound's potential role in catalysis and green chemistry can be inferred from research on similar molecules. For instance, studies have investigated the synthesis of renewable diesel using acetone and butanal derived from lignocellulose, demonstrating the utility of related compounds in biofuel production (Guangyi Li et al., 2013). Methyl 2-[(butan-2-yl)amino]acetate could potentially be involved in similar catalytic processes, contributing to sustainable energy solutions.
Propriétés
IUPAC Name |
methyl 2-(butan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-6(2)8-5-7(9)10-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXYWYERUMIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(butan-2-yl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1461422.png)
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)
![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
amine](/img/structure/B1461435.png)

![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
amine](/img/structure/B1461440.png)
amine](/img/structure/B1461441.png)
